

Application Notes and Protocols: Synthesis of TD1092 via TD1092 intermediate-1

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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B12362758

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TD1092 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that has garnered significant interest in cancer research. It functions by inducing the degradation of target proteins implicated in oncogenic signaling pathways. A key step in the chemical synthesis of TD1092 involves the use of its precursor, **TD1092 intermediate-1**. This document provides detailed application notes and protocols for the synthesis of the target molecule TD1092, with a focus on the conversion from **TD1092 intermediate-1**. Additionally, it outlines the relevant biological context, including the signaling pathway modulated by TD1092.

Data Presentation

Table 1: Chemical Identity of Key Molecules

Compound	MedChemExpress (MCE) ID	CAS Number	Molecular Formula	Molecular Weight (g/mol)
TD1092 intermediate-1	HY-151966A	1584239-82-6	C ₃₅ H ₄₈ N ₄ O ₆	620.78
TD1092	HY-151966	Not Available	Not Available	Not Available

Table 2: Physicochemical Properties of TD1092 intermediate-1

Property	Value
Appearance	Solid
Purity	≥98.0%
Storage Conditions	-20°C (powder, 2 years), 4°C (in solvent, 2 years), -80°C (in solvent, 6 months)

Experimental Protocols

Note: The following protocol is a generalized representation based on common organic synthesis techniques for PROTAC molecules. The specific reaction conditions for the conversion of **TD1092 intermediate-1** to TD1092 are proprietary and not publicly available in detail. Researchers should optimize these conditions based on their laboratory settings and analytical capabilities.

Objective: To synthesize TD1092 from **TD1092 intermediate-1**.

Materials:

- **TD1092 intermediate-1** (CAS: 1584239-82-6)
- Appropriate E3 ligase ligand with a suitable linker
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl)oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
- High-performance liquid chromatography (HPLC) system for purification and analysis
- Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

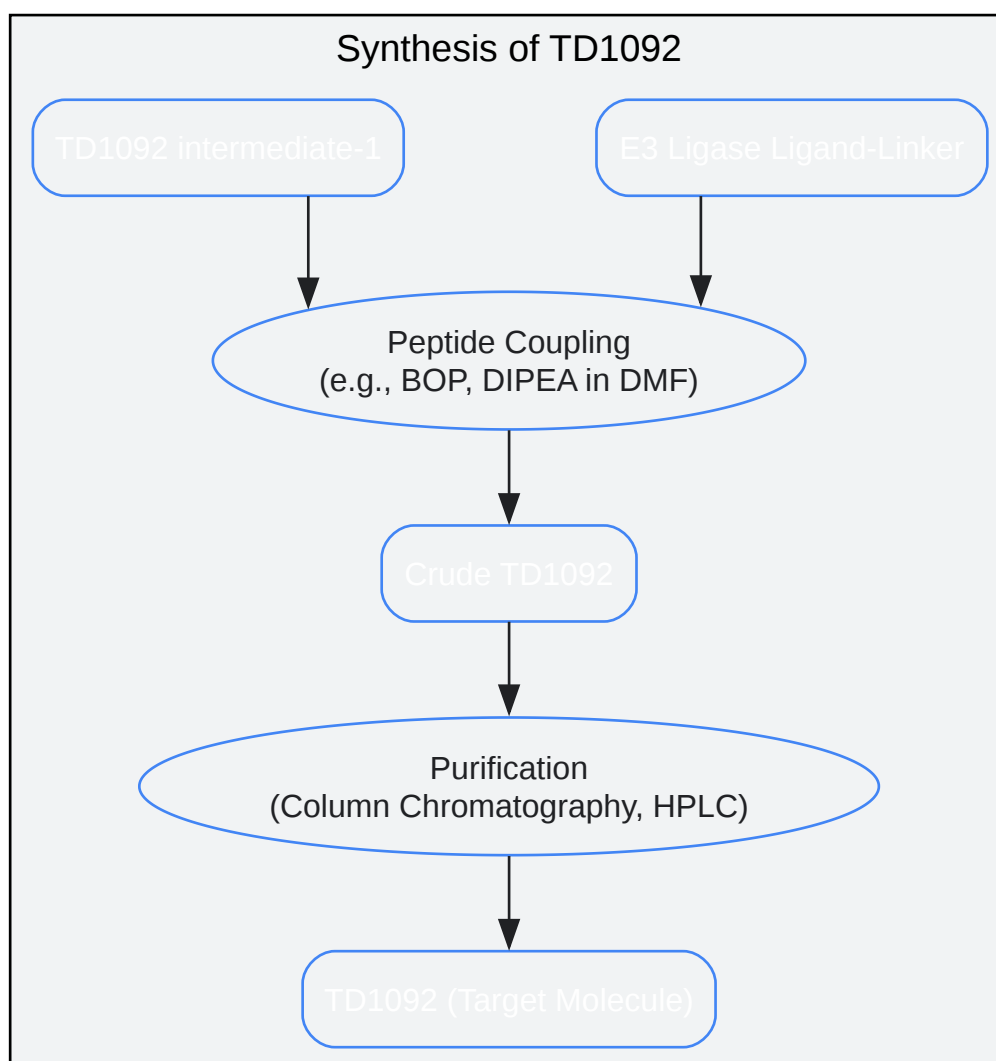
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **TD1092 intermediate-1** in anhydrous DMF.
- **Addition of Reagents:** To the solution, add the E3 ligase ligand-linker moiety, followed by DIPEA. The molar ratio of the intermediate to the E3 ligase ligand and DIPEA should be optimized, typically starting with a 1:1.1:2 ratio.
- **Coupling Reaction:** Slowly add the coupling reagent (e.g., BOP) to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

- **Final Purification and Characterization:** Further purify the product by preparative HPLC to achieve high purity (>98%). Characterize the final product, TD1092, by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

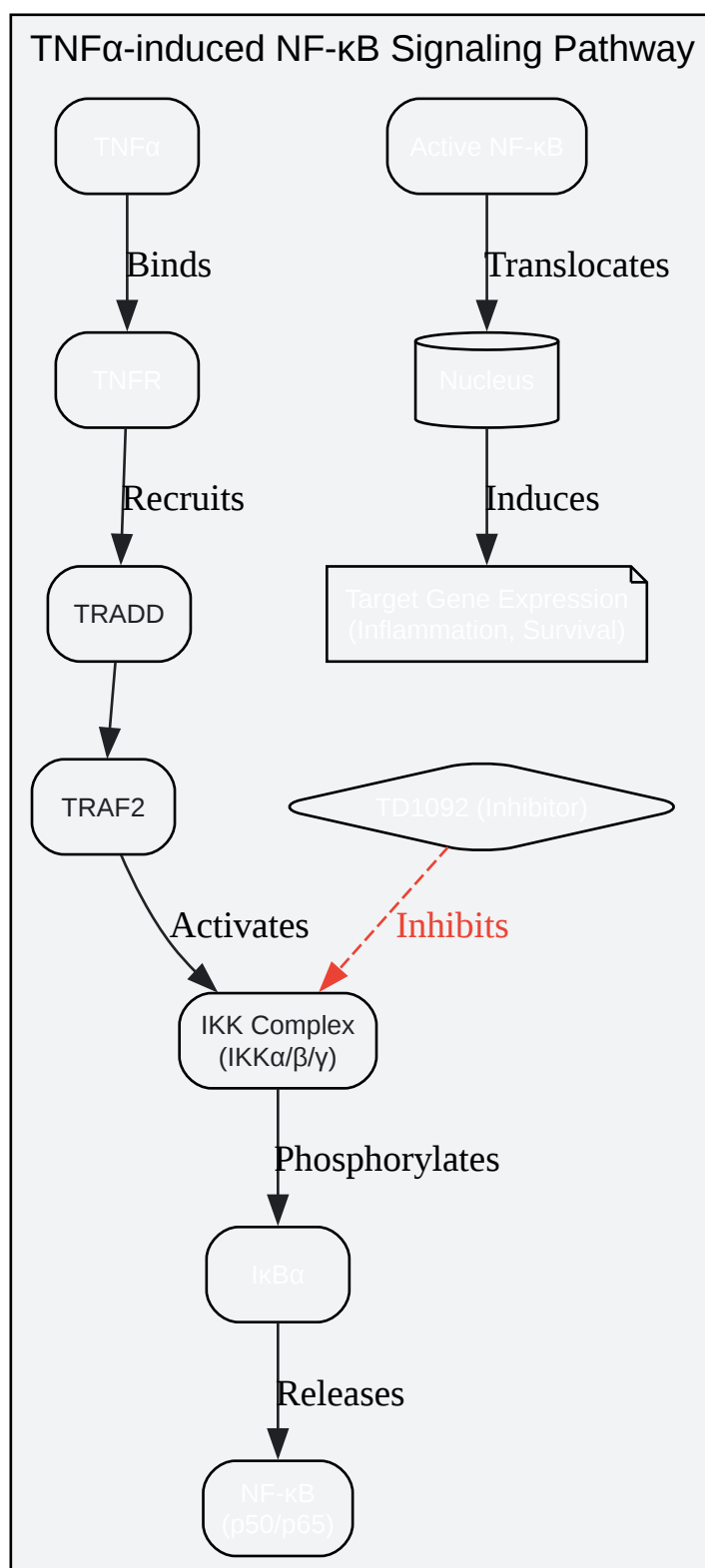


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Caption: Synthetic workflow for the preparation of TD1092.

TNF α -induced NF- κ B Signaling Pathway and Inhibition by TD1092

TD1092 has been reported to inhibit the TNF α -induced NF- κ B signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many cancers.



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Caption: Inhibition of the NF- κ B pathway by TD1092.

Concluding Remarks

The synthesis of TD1092 from **TD1092 intermediate-1** represents a critical step in the development of this promising anti-cancer agent. The provided protocol offers a general framework for this synthesis, which should be further optimized for specific laboratory conditions. Understanding the mechanism of action of TD1092, particularly its role in inhibiting the NF- κ B signaling pathway, is crucial for its application in cancer research and drug development. The diagrams provided offer a visual representation of the synthetic and biological pathways, aiding in a comprehensive understanding of the topic.

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